molecular formula C17H19F3N6O6S B1682544 Triflusulfuron-methyl CAS No. 126535-15-7

Triflusulfuron-methyl

Cat. No. B1682544
M. Wt: 492.4 g/mol
InChI Key: IMEVJVISCHQJRM-UHFFFAOYSA-N
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Description

Triflusulfuron-methyl is a chemical compound with the empirical formula C17H19F3N6O6S and a molecular weight of 492.43 . It is also known as Methyl 2-[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-ylaminocarbonylaminosulfonyl]-3-methylbenzoate .


Molecular Structure Analysis

The molecular structure of Triflusulfuron-methyl was fully optimized using DFT method with Becke3Lyp functional and 6-311+G (d, p) basis set as implemented in Gaussian’09 software package . The ChemSpider ID for Triflusulfuron-methyl is 83452 .


Physical And Chemical Properties Analysis

Triflusulfuron-methyl has an average mass of 492.430 Da and a monoisotopic mass of 492.103882 Da . More detailed physical and chemical properties were not provided in the search results.

Scientific Research Applications

Metabolic Studies and Herbicidal Properties

Triflusulfuron-methyl, a sulfonylurea herbicide, has been extensively studied for its metabolic pathways and herbicidal properties. Research indicates that it undergoes rapid microbial metabolism, as evidenced by studies using Streptomyces griseolus, and similar metabolites are excreted in the urine or feces of rats dosed with radiolabeled triflusulfuron methyl. This herbicide is primarily used for controlling broad-leaved weeds and grasses in sugar beets, and its metabolism involves alkyl and aryl oxidation, N-dealkylation, and ester hydrolysis (Dietrich, Reiser, & Stieglitz, 1995). Additionally, the selectivity of triflusulfuron methyl in sugar beets involves rapid metabolism by the crop, distinct from its action in sensitive weeds (Wittenbach et al., 1994).

Environmental Fate and Phytotoxicity

Studies on triflusulfuron methyl’s environmental fate highlight its interaction with dissolved organic matter, influencing its behavior in soil and water. Research has shown that dissolved organic matter from waste material can affect the phytotoxicity and environmental fate of triflusulfuron methyl. In some cases, the presence of such organic matter can lower the effective dose of the herbicide and modify its adsorption and degradation in soil (Gigliotti et al., 2005). Additionally, its degradation in water and soil is pH-dependent, with various environmental factors like soil type and moisture significantly influencing its degradation (Vega, Cambon, & Bastide, 2000).

Photolysis and Herbicide Efficacy

The photochemical fate of triflusulfuron-methyl has been explored, revealing the herbicide’s degradation under UV light and the identification of several photoproducts. This degradation involves the cleavage and contraction of the sulfonylurea bridge, highlighting the importance of understanding the environmental impacts of such herbicides (Chafik et al., 2001). The efficacy of triflusulfuron-methyl as a herbicide can also be influenced by adjuvants, such as fluorinated surfactants, which can enhance its absorption and control of specific weeds (Stagnari, Chiarini, & Pisante, 2007).

Co-crystal Formation and Molecular Structure

Research on triflusulfuron-methyl has also delved into its co-crystal formation with its degradation product, triazine amine. This study provides insights into the molecular structure and interactions of the herbicide, contributing to a deeper understanding of its chemical properties and potential environmental impacts (Mereiter, 2011).

Safety And Hazards

Triflusulfuron-methyl is harmful if absorbed through skin and causes moderate eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

methyl 2-[[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N6O6S/c1-9-6-5-7-10(12(27)31-4)11(9)33(29,30)25-15(28)22-13-21-14(26(2)3)24-16(23-13)32-8-17(18,19)20/h5-7H,8H2,1-4H3,(H2,21,22,23,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEVJVISCHQJRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)S(=O)(=O)NC(=O)NC2=NC(=NC(=N2)OCC(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2032502
Record name Triflusulfuron-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2032502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triflusulfuron-methyl

CAS RN

126535-15-7
Record name Triflusulfuron-methyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126535-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triflusulfuron-methyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126535157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triflusulfuron-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2032502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-[[[[[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino]carbonyl]amino]sulfonyl]-3-methyl-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.127
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TRIFLUSULFURON-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8AR13FYC0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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